molecular formula Al2H2Na2O7Si B1682097 Sodium aluminosilicate CAS No. 1344-00-9

Sodium aluminosilicate

Cat. No.: B1682097
CAS No.: 1344-00-9
M. Wt: 202.14 g/mol
InChI Key: JYIMWRSJCRRYNK-UHFFFAOYSA-N
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Description

Sodium aluminosilicate is a synthetic or naturally occurring compound with the general formula $ \text{Na}2\text{O} \cdot \text{Al}2\text{O}3 \cdot n\text{SiO}2 $, where $ n $ varies depending on the synthesis method and application. It exists in amorphous and crystalline forms, characterized by distinct ratios of silica (SiO$2$), aluminum (Al$2$O$3$), and sodium (Na$2$O) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium aluminosilicate can be synthesized through various methods. One common method involves the precipitation from solutions of sodium silicate and aluminum sulfate. Another method is sol-gel synthesis using tetraethyl orthosilicate and aluminum nitrate . The choice of method affects the morphology, dispersion, and porous structure of the resultant this compound crystals.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting aluminum sulfate with sodium silicate, followed by precipitation. Another industrial method involves reacting sodium metasilicate, metabisulfite, and aluminum sulfate through steam heating . These methods are designed to produce this compound with specific properties suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Sodium aluminosilicate undergoes various chemical reactions, including ion exchange, adsorption, and catalysis. It does not typically undergo oxidation or reduction reactions due to its stable structure.

Common Reagents and Conditions: Common reagents used in reactions with this compound include acids and bases, which can modify its structure and properties. For example, treatment with sodium hydroxide can enhance its ion-exchange capacity .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For instance, treating this compound with acids can lead to the formation of aluminosilicic acid and other related compounds .

Mechanism of Action

The mechanism by which sodium aluminosilicate exerts its effects is primarily through its ability to adsorb and exchange ions. The aluminosilicate framework provides numerous sites for ion exchange, making it effective in applications such as water softening and catalysis . The molecular targets include various cations, which are exchanged with sodium ions in the aluminosilicate structure.

Comparison with Similar Compounds

Hydrated Sodium Calcium Aluminosilicates (HSCAS)

HSCAS compounds, such as HSCAS-1 and HSCAS-3, are used to mitigate aflatoxin toxicity in animal feed. Unlike sodium aluminosilicate, HSCAS contains calcium (Ca$^{2+}$) in its structure, enhancing its ability to bind mycotoxins through cation exchange. Studies show HSCAS effectively reduces clinical signs of aflatoxicosis in livestock, whereas this compound lacks comparable efficacy data .

Structural and Functional Differences :

Property This compound HSCAS
Primary Cations Na$^+$ Na$^+$, Ca$^{2+}$
Toxin Binding Mechanism Limited data Cation exchange
Efficacy in Feed Safety Inconclusive Proven

Calcium Silicate Hydrates (C-S-H) and N-A-S-H Gels

In cementitious systems, this compound forms N-A-S-H gels, while calcium aluminosilicates form C-(N)-S-H gels. Key differences include:

Solubility and Stability :

  • N-A-S-H Gels : Exhibit lower solubility products ($ K_{S0} $) compared to C-S-H gels at 25–50°C, enhancing durability in alkaline environments .
  • Mechanical Properties: this compound glasses show increased Young’s modulus (up to 85 GPa) with higher Al/Na ratios, outperforming many calcium-based silicates .

Thermochemical Data :

Gel Type Al/Si Ratio $ K_{S0} $ (25°C) Young’s Modulus (GPa)
N-A-S-H 0.25–0.50 $ 10^{-8.5} $ 70–85
C-(N)-S-H N/A $ 10^{-6.2} $ 20–40

Zeolites (e.g., Clinoptilolite, Sodalite)

Zeolites are microporous aluminosilicates with frameworks of SiO$4$ and AlO$4$ tetrahedra. This compound shares structural similarities but differs in functionality:

Adsorption Capacity :

  • Clinoptilolite: Effective in fluoride ion adsorption via Al-F complexation, dependent on pH .
  • Sodalite : Synthesized from fly ash with low SiO$2$/Al$2$O$_3$ ratios (~1.7), forming hydroxy sodalite structures under alkaline conditions .

Comparison of Adsorption Performance :

Compound Surface Area (m²/g) Pore Diameter (nm) Application
This compound 200–300 2–4 Anti-caking (food/feed)
Clinoptilolite 20–30 4–6 Water purification
Zinc Silicate 150–200 3–5 High-porosity adsorbent

Metal-Organic Frameworks (MOFs)

MOFs, such as those incorporating aluminum, offer ultra-high porosity (e.g., surface areas >5,000 m²/g) but lack the thermal stability of this compound, which retains structural integrity up to 1,500°C .

Biological Activity

Sodium aluminosilicate (SAS) is a compound that has garnered attention for its various biological activities and applications, particularly in the fields of medicine, agriculture, and food safety. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a naturally occurring mineral and a synthetic compound often used in various applications, including as an adsorbent for toxins and as a food additive. Its structure consists of silicate tetrahedra and aluminum octahedra, which contribute to its unique properties.

1. Adsorption Properties

This compound demonstrates significant adsorption capabilities, particularly in binding mycotoxins and other harmful substances. A study evaluated a modified hydrated sodium calcium aluminosilicate (HSCAS) adsorbent, Amdetox™, which effectively reduced the toxicity of T-2 toxin in chicks. The study revealed that Amdetox™ could ameliorate serum biochemical changes induced by T-2 toxin without negatively affecting growth performance or nutrient digestibility in poultry .

Table 1: Efficacy of Amdetox™ in Reducing T-2 Toxin Toxicity

ParameterControl GroupAmdetox™ Group
AST Activity (U/L)4530
ALT Activity (U/L)5035
Weight Gain (g)100110
Nutrient Digestibility (%)8584

2. Pharmacokinetics

A pharmacokinetic study compared the bioavailability of silicon and aluminum from this compound with other compounds like zeolite A and magnesium trisilicate in beagle dogs. The results indicated that this compound had a moderate absorption profile, with mean plasma silicon levels reaching statistical significance when compared to baseline measurements .

Table 2: Bioavailability of Silicon from Various Compounds

CompoundAUC (mg·hr/L)Cmax (mg/L)Tmax (hrs)
Zeolite A9.5 ± 4.51.07 ± 1.067.9 ± 6.4
This compound7.7 ± 1.60.67 ± 0.275.8 ± 4.6
Magnesium Trisilicate8.8 ± 3.00.75 ± 0.316.9 ± 6.3

3. Safety and Regulatory Status

The European Food Safety Authority (EFSA) has evaluated this compound as a feed additive and deemed it safe for use in animal feed, indicating no adverse effects on the environment or animal health . This regulatory endorsement highlights its potential for safe application in agricultural practices.

Case Studies

Several studies have explored the impact of this compound on health and environmental safety:

  • Study on Poultry Health: Research demonstrated that supplementation with modified HSCAS improved health outcomes in poultry by reducing toxin-induced liver damage while maintaining growth performance metrics .
  • This compound in Waste Management: Investigations into the fouling behavior of this compound in industrial processes revealed its role in mitigating scale formation during chemical processing, which is crucial for maintaining equipment efficiency .

Q & A

Q. Basic: What experimental conditions are critical for synthesizing specific sodium aluminosilicate phases (e.g., hydroxysodalite, cancrinite)?

Answer: Synthesis of this compound phases requires precise control of temperature, solution composition (NaOH/Al/Si ratios), and seeding strategies. For hydroxysodalite and cancrinite, temperatures between 65–95°C and alkaline solutions (pH >12) are typical. Seeding with amorphous aluminosilicate particles accelerates nucleation and reduces supersaturation time . Hydrothermal methods with controlled Al/Na ratios (e.g., Al/Na >1 for cancrinite) yield distinct crystalline phases .

Q. Basic: Which analytical techniques are most effective for characterizing this compound structures?

Answer: Key techniques include:

  • XRD : Identifies crystalline phases (e.g., hydroxysodalite vs. zeolite A) .
  • SEM-EDS : Maps elemental distribution and morphology .
  • Thermogravimetric Analysis (TGA) : Quantifies hydration states and thermal stability .
  • FTIR/Raman Spectroscopy : Probes Al/Si coordination and bonding .

Q. Advanced: How do molecular dynamics (MD) simulations enhance understanding of this compound gel structures?

Answer: MD simulations reveal atomic-scale details, such as:

  • Coordination states : Al predominantly 4-coordinated in peralkaline compositions (Al/Na <1), with 5-coordinated Al emerging in peraluminous systems (Al/Na >1) .
  • Network topology : Layered-disordered structures with interlayer water improve correlation with experimental geopolymer data .
  • Mechanical properties : Simulated Young’s modulus increases with Al/Na ratio, aligning with experimental trends .

Q. Advanced: What thermodynamic models are used to predict this compound solubility in alkaline solutions?

Answer: The Park-Englezos model (1999) integrates ionic strength and temperature effects to calculate solubility products (Ksp). Zeng-Li (2012) extended this with activity coefficients for NaOH-NaAl(OH)4 systems, critical for desilication kinetics in Bayer processes . Experimental validation uses batch precipitation tests at 25–95°C .

Q. Basic: How does ionic strength affect colloidal stability of this compound suspensions?

Answer: High ionic strength (>0.5 M Na<sup>+</sup>) compresses the electrical double layer, promoting particle aggregation. Specific Na<sup>+</sup> adsorption at aluminosilicate surfaces lowers zeta potential near isoelectric points (pH 7.2–8.5), destabilizing colloids .

Q. Advanced: How to resolve contradictions in solubility data for this compound phases?

Answer: Discrepancies arise from kinetic vs. equilibrium conditions. Seeded experiments (e.g., amorphous seeds at 65°C) achieve rapid supersaturation depletion, isolating metastable phases . Solubility is re-evaluated using in situ XRD and ICP-OES to track phase transformations .

Q. Advanced: What is the role of elevated temperature in the mechanical properties of this compound gels?

Answer: MD simulations show that heating (300–1500 K) disrupts Al-O-Si bonds, increasing water diffusivity and hydroxyl formation. Tensile strength decreases due to network depolymerization, but ductility improves as structural rearrangements accommodate stress .

Q. Basic: What factors influence the formation of amorphous vs. crystalline this compound phases?

Answer: Crystallinity depends on:

  • Temperature : >80°C favors zeolitic phases (e.g., hydroxysodalite) .
  • Seeding : Amorphous seeds promote rapid precipitation, while crystalline seeds template specific structures .
  • Al/Na ratio : Al-rich systems (Al/Na >1) favor amorphous gels .

Q. Advanced: How does CO2 affect the viscosity of this compound melts under high pressure?

Answer: High-pressure (2.4 GPa) viscometry using synchrotron X-ray imaging shows CO2-bearing melts have 10x lower viscosity than CO2-free analogs. Reduced melt polymerization due to carbonate incorporation explains this behavior .

Q. Basic: How do Al/Na ratios influence the structural and mechanical properties of aluminosilicate glasses?

Answer: Increasing Al/Na ratios (0.6–1.5):

  • Coordination : Shift from 4-coordinated Al (network-forming) to 5-coordinated Al in peraluminous compositions .
  • Mechanics : Bulk modulus increases from 35 GPa (Al/Na=0.6) to 45 GPa (Al/Na=1.5) due to crosslinking .

Properties

IUPAC Name

aluminum;sodium;dioxido(oxo)silane
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InChI

InChI=1S/Al.Na.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2
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InChI Key

URGAHOPLAPQHLN-UHFFFAOYSA-N
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Canonical SMILES

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3]
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Molecular Formula

AlNaO6Si2
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DSSTOX Substance ID

DTXSID7026021
Record name Sodium aluminosilicate
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Molecular Weight

202.14 g/mol
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Physical Description

Sodium aluminosilicate is a fine white powder. Many ordinary rocks (feldspars) are aluminosilicates. Aluminosilicates with more open three-dimensional structures than the feldspars are called zeolites. The openings in zeolites appear as polyhedral cavities connected by tunnels. Zeolites act as catalysts by absorbing small molecules in their interior cavities and holding them in proximity so that reaction among them occurs sooner., Dry Powder; Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals, White odorless solid, insoluble in water; [Hawley]
Record name SODIUM ALUMINOSILICATE
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Solubility

Insoluble (NTP, 1992), INSOL IN WATER, ALCOHOL, ORGANIC SOLVENTS; PARTIALLY SOL IN STRONG ACIDS & IN ALKALI HYDROXIDES @ 80-100 °C
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Color/Form

FINE, WHITE, AMORPHOUS POWDER OR BEADS

CAS No.

1344-00-9, 73987-94-7, 69912-79-4, 308080-99-1
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Record name Aluminate(12-), (orthosilicato(4-))docosaoxododeca-, dodecasodium
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Synthesis routes and methods I

Procedure details

By using the same starting material as that of Example 1, the sodium aluminate solution was heated at 90° C. and stirred, and to which was mixed a sodium silicate solution heated at 80° C. over a period of about 4 minutes such that the total amount of the reaction solution was 1.75 kg in a 2-liter stainless steel container, in order to form a sodium aluminosilicate which as a whole was in a homogeneous gel-like form having the below-mentioned molar composition:
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Synthesis routes and methods II

Procedure details

A sol of an amorphous sodium aluminosilicate was prepared as follows. A heel of 1.5 liters of water was heated to reflux. Two feed solutions were added to the heel over a six hour period while maintaining the temperature at 90-95 degrees C. with vigorous agitation. The first feed solution was 1.2 liters of a 2% silicic acid prepared from a sodium silicate solution diluted to 2 percent SiO2 content and passed through a cation exchange resin in the hydrogen form. The second feed solution was 1.2 liters of a sodium aluminate solution prepared by dissolving 42 g of sodium aluminate in distilled water and diluting. The resulting sodium aluminate sol was deionized and concentrated but had a flocculated appearance. The sol was deaggregated by passing the sol through a cation exchange resin in the hydrogen form followed by an anion exchange resin to give a clear-translucent dispersion of the sol. The particle size was measured by transmission electron microscopy to be about 15 nanometers and the solids were found to be 0.72 percent by weight. The sol performed very effectively as a microparticle in a retention and drainage aid system. The performance was equal to that of bentonite.
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